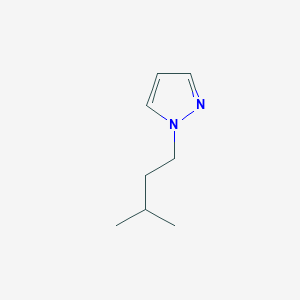
1-(Piperidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .
Chemical Reactions Analysis
Piperidine derivatives, including 1-(Piperidin-3-yl)ethan-1-one, are utilized in various ways due to their significant pharmacophoric features . They are used in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Scientific Research Applications
Anticoagulant Potential
Lastly, there is interest in the anticoagulant properties of these compounds, which could lead to new treatments for preventing blood clots.
Each of these fields presents a unique application of “1-(Piperidin-3-yl)ethan-1-one” and its derivatives, demonstrating the compound’s versatility in scientific research and pharmaceutical development . While this analysis is based on the general applications of piperidine derivatives, further research specific to “1-(Piperidin-3-yl)ethan-1-one” would be necessary to determine its exact role and efficacy in these areas.
Future Directions
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-3-yl)ethan-1-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to act as antagonists for histamine H3 and Sigma-1 receptors . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. Some piperidine derivatives, for example, have been found to inhibit the activity of certain enzymes
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely. Some piperidine-based drugs have been found to have good bioavailability and a rapid onset and offset of action
Result of Action
The result of the action of piperidine derivatives can vary widely depending on their specific targets and mode of action. Some piperidine derivatives, for example, have been found to have antinociceptive properties
properties
IUPAC Name |
1-piperidin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPESJLMSOHJUQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619933 |
Source


|
| Record name | 1-(Piperidin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-3-yl)ethan-1-one | |
CAS RN |
80851-96-3 |
Source


|
| Record name | 1-(Piperidin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)












